4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-6-7(3-14(2)12-6)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGXLUAAPGFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C(=N2)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research has explored its use in the development of new drugs, particularly for treating infections and inflammatory conditions. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects: Methyl vs. Halogenated Aryl Groups: Compounds like 1001519-30-7 (3,4-dichlorobenzyl) show increased molecular weight and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets but limit metabolic stability . Fluorine Substitution: The 3-fluorobenzyl derivative (1001757-55-6) leverages fluorine’s electronegativity for stronger dipole interactions, possibly improving target affinity in kinase inhibitors .
Synthetic Pathways :
- Similar compounds are synthesized via Vilsmeier–Haack formylation or condensation reactions, with variations in starting materials (e.g., 1,3-dimethylpyrazole-4-carbaldehyde for the target compound vs. 1-ethyl-5-methylpyrazole derivatives) .
Biological Relevance :
- Pyrazole derivatives are prominent in kinase inhibitor development (e.g., imidazo[4,5-b]pyridine-based inhibitors in ). The target compound’s 1,3-dimethyl group may optimize steric compatibility with ATP-binding pockets, while bulkier analogs (e.g., dichlorobenzyl) could target allosteric sites .
Research Implications
- Drug Design : The 1,3-dimethyl substitution in the target compound balances steric effects and solubility, making it a versatile scaffold for optimizing kinase inhibitors.
- SAR Studies : Comparative data highlight the importance of substituent size and electronegativity in modulating bioactivity. For instance, fluorine substitution (1001757-55-6) may improve blood-brain barrier penetration for CNS targets .
- Future Directions : Structural elucidation via X-ray crystallography (using SHELXL ) and in vivo pharmacokinetic studies are recommended to validate theoretical predictions.
Biological Activity
4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1006343-94-7) is a complex small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound features a pyrazole scaffold, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
The molecular formula of this compound is C9H12ClN5, with a molecular weight of 225.68 g/mol. Its structure is characterized by the presence of two pyrazole rings and a chlorine substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit significant biological activities. The following sections detail specific findings related to the anticancer properties, mechanisms of action, and other relevant biological effects of this compound.
Anticancer Activity
A study focusing on pyrazole derivatives demonstrated that certain compounds could inhibit the growth of various cancer cell lines. Specifically, derivatives similar to this compound were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results showed promising IC50 values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition in these cancer cell lines .
Table 1: IC50 Values of Selected Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| 4-Chloro... | MDA-MB-231 | TBD |
| 4-Chloro... | HepG2 | TBD |
The mechanism of action for these compounds often involves the destabilization of microtubules and induction of apoptosis. For instance, selected pyrazole derivatives have been shown to enhance caspase activity significantly, suggesting their role in promoting programmed cell death in cancer cells .
The biological activity of pyrazole derivatives can be attributed to several mechanisms:
- Microtubule Destabilization : Compounds have been reported to inhibit microtubule assembly at concentrations as low as 20 μM .
- Caspase Activation : Enhanced caspase activity was observed in treated cancer cells, confirming apoptotic induction .
- Targeting Key Oncogenic Pathways : Pyrazole derivatives may inhibit various targets such as topoisomerase II and EGFR, which are critical in cancer proliferation .
Other Biological Activities
Beyond anticancer properties, pyrazole-containing compounds have shown potential in other therapeutic areas:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Antimicrobial Activity : Pyrazoles have also been explored for their antibacterial and antiviral activities .
Case Studies
Recent literature highlights several case studies where pyrazole derivatives have been synthesized and evaluated for their biological activities:
- Synthesis and Evaluation : A series of asymmetric MACs fused with pyrazole were synthesized to explore their anticancer potential. The study found several candidates with significant antiproliferative effects against multiple cancer types .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazoles revealed that modifications on the pyrazole ring could enhance biological activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
